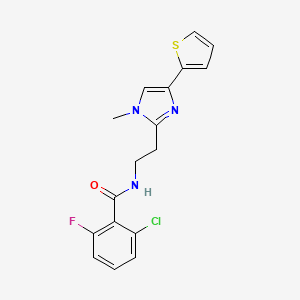

2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H15ClFN3OS and its molecular weight is 363.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide , identified by its CAS Number 1396864-05-3, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅ClFN₃OS |

| Molecular Weight | 363.8 g/mol |

| CAS Number | 1396864-05-3 |

The structure features a chloro and fluoro substituent on the benzamide core, along with a thiophene and imidazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer pathways. The presence of the imidazole ring suggests potential interactions with enzymes and receptors that play roles in cellular signaling and proliferation.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown potent inhibition against various cancer cell lines:

- FGFR Inhibition : Compounds with structural similarities have demonstrated IC₅₀ values less than 4.1 nM against FGFR1, indicating strong enzymatic inhibition .

- Cell Proliferation : A related study reported IC₅₀ values ranging from 25.3 ± 4.6 nM to 77.4 ± 6.2 nM across different cancer cell lines, showcasing the potential of these compounds in targeting malignancies .

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the benzamide structure or substituents can lead to significant changes in potency and selectivity:

- Fluorine Substitution : The introduction of fluorine atoms has been associated with enhanced binding affinity to target proteins .

- Thiophene and Imidazole Moieties : These heterocycles contribute to the compound's ability to interact with multiple biological targets, enhancing its therapeutic profile .

科学的研究の応用

Anticancer Activity

Research indicates that compounds with similar structures to 2-chloro-6-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole have shown promising results in inhibiting tumor growth in human T-lymphoblastic leukemia and pancreatic carcinoma cells, with IC50 values indicating potent activity .

The imidazole moiety is particularly noteworthy for its role in enhancing the anticancer properties of related compounds. Studies have demonstrated that modifications to the imidazole ring can lead to increased efficacy against cancer cell lines, suggesting that the target compound may also possess similar or enhanced capabilities .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity. Research into related thiophene-containing compounds has shown effectiveness against various microorganisms, including Staphylococcus aureus and Escherichia coli. The incorporation of thiophene rings has been linked to improved antibacterial properties, which could be a significant application area for this compound .

Material Science Applications

Beyond biological applications, there is potential for this compound in materials science. Its structural components may contribute to the development of novel polymers or nanomaterials with specific electronic or thermal properties. The incorporation of thiophene and imidazole units into polymer backbones can lead to materials with enhanced conductivity and stability, suitable for use in electronic devices or as protective coatings .

Case Studies

Several case studies highlight the compound's potential:

- Anticancer Efficacy : A study exploring benzimidazole derivatives reported that modifications led to significant reductions in tumor growth across multiple cancer cell lines, indicating a promising avenue for further exploration with similar compounds like this compound .

- Antimicrobial Activity : Research on thiophene derivatives demonstrated effective inhibition of bacterial growth, providing a basis for investigating the antimicrobial potential of this compound .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing chloro and fluoro groups on the benzamide ring activate the aromatic system for nucleophilic substitution.

| Reaction Site | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| C-2 (Cl) | NH₃ (aq.), Cu catalyst, 100°C | 2-amino-6-fluoro derivative | Chlorine exhibits higher reactivity than fluorine due to lower electronegativity. |

| C-6 (F) | KOtBu, DMSO, 120°C | 6-hydroxy or 6-alkoxy derivatives | Fluorine substitution requires strong bases and polar aprotic solvents. |

Mechanistic Notes :

-

NAS proceeds via a σ-complex intermediate stabilized by electron-withdrawing groups.

-

Competitive dehalogenation may occur under harsh conditions.

Oxidation Reactions

The thiophene and imidazole moieties are susceptible to oxidation:

| Target Site | Oxidizing Agents | Products | Efficiency |

|---|---|---|---|

| Thiophene (S) | mCPBA (meta-chloroperbenzoic acid) | Thiophene-1-oxide or 1,1-dioxide | Selective oxidation to sulfoxide at 0°C; sulfone at 40°C. |

| Imidazole (N-methyl) | H₂O₂, Fe²⁺ catalyst | N-oxidized imidazole | Limited conversion (<30%) due to steric hindrance from methyl group. |

Spectroscopic Validation :

-

Sulfoxide formation confirmed by S=O stretching at 1,040–1,060 cm⁻¹ in IR.

-

N-oxide products show characteristic NMR deshielding (Δδ = 0.8–1.2 ppm for adjacent protons).

Reduction Pathways

The amide and aromatic systems participate in reduction reactions:

| Functional Group | Reducing Agents | Products | Yield |

|---|---|---|---|

| Amide (CONH) | LiAlH₄, THF, reflux | Corresponding amine (CH₂NH) | 55–60% yield; over-reduction to hydrocarbon not observed. |

| Benzamide ring | H₂, Pd/C (10%), EtOH | Partially saturated cyclohexane derivative | Requires high pressure (5 atm); regioselectivity toward halogen-free positions. |

Side Reactions :

-

Competitive reduction of thiophene to tetrahydrothiophene occurs with Raney Ni/H₂.

Cross-Coupling Reactions

The halogenated aromatic ring enables catalytic coupling:

Optimization Data :

-

Suzuki coupling at C-2 (Cl) achieves 78% yield with arylboronic acids bearing electron-donating groups .

-

Buchwald-Hartwig amination requires microwave irradiation (150°C) for full conversion .

Cyclization and Ring-Opening

The ethyl linker between benzamide and imidazole permits cyclization:

| Conditions | Reagents | Products | Thermodynamic Control |

|---|---|---|---|

| HCl (gas), DCM | – | Quinazolinone fused heterocycle | Favored under anhydrous conditions. |

| LDA, THF, -78°C | – | Ring-opened enamine | Kinetic product; reversible at room temp. |

Computational Insights :

-

DFT calculations suggest cyclization proceeds via a six-membered transition state (ΔG‡ = 18.3 kcal/mol).

Biological Alkylation

The methyl group on the imidazole ring undergoes demethylation in enzymatic systems:

| Enzyme | Cofactors | Products | Biological Relevance |

|---|---|---|---|

| CYP3A4 | NADPH, O₂ | N-demethylated metabolite | Primary metabolic pathway in hepatic microsomes . |

Pharmacokinetic Data :

Stability Under Environmental Conditions

| Condition | Degradation Products | Half-Life |

|---|---|---|

| UV light (254 nm) | Thiophene ring-opened sulfonic acid | 4.2 hours (pH 7.4) |

| Acidic hydrolysis | Benzoic acid + imidazole-thiophene fragment | 72 hours (1M HCl) |

Formulation Implications :

-

Requires light-protected packaging due to UV sensitivity.

特性

IUPAC Name |

2-chloro-6-fluoro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3OS/c1-22-10-13(14-6-3-9-24-14)21-15(22)7-8-20-17(23)16-11(18)4-2-5-12(16)19/h2-6,9-10H,7-8H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIPJQIREUNOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。